N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

15-LOX-2 Lipoxygenase Enzyme Inhibition

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9) is a synthetic small molecule (MW 394.48, formula C22H26N4O3) based on a pyrazolo[1,5-a]pyrazin-5(4H)-one core. This bicyclic heterocycle scaffold appears as a privileged structure in patents covering V1b receptor antagonists and RET kinase inhibitors, though the specific compound is catalogued primarily as a research-grade screening tool with a typical vendor purity of ≥95%.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 941876-65-9
Cat. No. B2614129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
CAS941876-65-9
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4
InChIInChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27)
InChIKeyGAHFHLGNUVCNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9): Compound Profile and Sourcing Baseline


N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9) is a synthetic small molecule (MW 394.48, formula C22H26N4O3) based on a pyrazolo[1,5-a]pyrazin-5(4H)-one core [1]. This bicyclic heterocycle scaffold appears as a privileged structure in patents covering V1b receptor antagonists and RET kinase inhibitors, though the specific compound is catalogued primarily as a research-grade screening tool with a typical vendor purity of ≥95% . The compound features a cyclohexylacetamide side chain at the N5 position and a 4-ethoxyphenyl substituent at the C2 position of the pyrazolo[1,5-a]pyrazine ring system.

Why Generic Substitution Fails for N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9)


Pyrazolo[1,5-a]pyrazine derivatives are not interchangeable due to the sensitivity of biological activity to specific substitution patterns. The V1b receptor antagonist patent WO2009130232 establishes that variations at the C2 aryl group and the N5 acetamide side chain critically modulate target affinity [1]. The cyclohexylacetamide moiety in this compound provides distinct steric and lipophilic character compared to analogs bearing shorter alkyl (e.g., isopropyl) or aromatic N-substituents. Such differences are known to affect not only primary target binding but also ADME properties and off-target profiles across the broader kinome and GPCR families. Procuring a specific analog ensures reproducibility in SAR studies, as even minor structural modifications (e.g., 4-ethoxyphenyl versus 4-methylphenyl or 4-chlorophenyl) can substantially alter selectivity windows [2].

N-Cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9): Comparator-Based Evidence Guide


In Vitro Inhibition of Human 15-Lipoxygenase-2 (15-LOX-2) by N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

In a competitive inhibition assay against human 15-LOX-2, N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide demonstrated an equilibrium dissociation constant (Ki) of 2.50 µM [1]. This activity stands in contrast to many pyrazolo[1,5-a]pyrazine derivatives disclosed in the patent literature, which are predominantly optimized for V1b receptor antagonism and are frequently inactive or substantially weaker against this particular lipoxygenase isoform [2]. The distinct activity profile suggests that the cyclohexylacetamide and 4-ethoxyphenyl substituent combination may confer selectivity for 15-LOX-2 over other related enzymes, although direct selectivity panel data are not publicly available to confirm this hypothesis.

15-LOX-2 Lipoxygenase Enzyme Inhibition

Structural Basis for Selectivity Differentiation: Cyclohexylacetamide vs. Alkyl/Aromatic N-substituents in the Pyrazolo[1,5-a]pyrazine Series

The V1b receptor antagonist pharmacophore, as defined in the Glaxo patent series and the Arban et al. 2010 publication, shows that N5-substituent variations profoundly affect receptor binding affinity [1]. The cyclohexyl group in the target compound (cLogP estimated at ~3.2) confers approximately one log unit higher lipophilicity compared to the isopropyl-substituted analogs (estimated cLogP ~2.2) frequently exemplified in the patent literature [2]. This physicochemical divergence is expected to result in differential membrane permeability, plasma protein binding, and potentially blood-brain barrier penetration. While quantitative binding data for the specific cyclohexyl analog at the V1b receptor are not publicly disclosed, the class-level SAR suggests a unique selectivity profile relative to the more commonly explored N-isopropyl and N-benzyl derivatives.

Structure-Activity Relationship Selectivity V1b Receptor

Differential Off-Target Interaction with Human OCT1 Transporter

Screening data from BindingDB indicate that N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138 µM [1]. This weak inhibition is notable because many pyrazolo[1,5-a]pyrazine-based V1b antagonist lead compounds have been reported to show stronger off-target interactions with aminergic GPCRs (e.g., α2A adrenoceptor, 5-HT1A, muscarinic receptors) rather than transporters. The relatively weak OCT1 inhibition (IC50 > 100 µM) suggests a favorable off-target profile regarding this particular clearance-related transporter, although direct comparative data against structurally similar pyrazolo[1,5-a]pyrazines are not available.

OCT1 Transporter Off-target

N-Cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-65-9): Best-Fit Application Scenarios


Chemical Probe for 15-Lipoxygenase-2 (15-LOX-2) Biology

The confirmed Ki of 2.50 µM against human 15-LOX-2 [1] supports the use of this compound as a starting point for developing selective probes of this enzyme, which plays roles in arachidonic acid metabolism and inflammatory signaling. Researchers investigating lipid mediator pathways, particularly in contexts where selective 15-LOX-2 inhibition is desired over 5-LOX or 12-LOX, may find this scaffold a useful entry point for medicinal chemistry optimization.

V1b Receptor Antagonist SAR Expansion

As a pyrazolo[1,5-a]pyrazine derivative with a uniquely bulky cyclohexylacetamide substituent, this compound fills a gap in the V1b antagonist SAR landscape described in WO2009130232 [2]. Medicinal chemistry teams exploring the steric tolerance of the V1b receptor's N5-binding pocket can use this compound to probe the effects of increased lipophilicity and steric bulk on receptor binding affinity and selectivity over related vasopressin receptor subtypes (V1a, V2).

OCT1 Transporter Interaction Screening Control

With a measured OCT1 IC50 of 138 µM [3], this compound can serve as a low-affinity control in transporter inhibition assays, helping to calibrate screening platforms and differentiate compounds with genuinely strong OCT1 inhibition. Its weak interaction profile makes it useful in panels designed to assess the transporter-mediated drug interaction potential of lead series.

Physicochemical Property Benchmarking in Pyrazolo[1,5-a]pyrazine Series

The compound's estimated cLogP of ~3.2, combined with its molecular weight of 394.48, places it at the upper boundary of lead-like chemical space for this scaffold. Drug discovery teams can use this compound as a reference standard when evaluating the impact of lipophilicity on ADME parameters such as metabolic stability, aqueous solubility, and plasma protein binding within pyrazolo[1,5-a]pyrazine-based programs.

Quote Request

Request a Quote for N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.